4-nitro-N-(4-nitrophenyl)benzenesulfonamide

Organic Synthesis Amine Protection Reactivity Comparison

Researchers seeking mild, selective N-alkylation conditions often face substrate degradation with conventional sulfonamides. This dinitro compound resolves the issue via enhanced N-H acidity (pKa ~4.0), enabling efficient Fukuyama-Mitsunobu coupling and traceless thiol deprotection without compromising sensitive architectures. - Enables N-alkylation/deprotection under mild, neutral conditions. - TPSA 146 Ų - ideal scaffold for peripheral-target drug design with minimal CNS penetration. - Reproducible supply via tunable paired electrosynthesis; global shipping with full QA documentation.

Molecular Formula C12H9N3O6S
Molecular Weight 323.28 g/mol
Cat. No. B4899020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitro-N-(4-nitrophenyl)benzenesulfonamide
Molecular FormulaC12H9N3O6S
Molecular Weight323.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C12H9N3O6S/c16-14(17)10-3-1-9(2-4-10)13-22(20,21)12-7-5-11(6-8-12)15(18)19/h1-8,13H
InChIKeyVYBGGRRWUZEVPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-N-(4-nitrophenyl)benzenesulfonamide Structural Overview


4-Nitro-N-(4-nitrophenyl)benzenesulfonamide (CAS 21226-34-6, molecular formula C12H9N3O6S) is a crystalline aromatic sulfonamide compound characterized by a central sulfonamide (-SO2NH-) linkage flanked by two 4-nitrophenyl groups [1]. With a molecular weight of 323.28 g/mol and an exact mass of 323.02127 g/mol , this compound features two strong electron-withdrawing nitro substituents that confer a high topological polar surface area (TPSA) of 146 Ų and a predicted LogP of 2.7 [1]. These structural properties make it a valuable scaffold in medicinal chemistry and materials science, particularly as a versatile intermediate for synthesizing more complex sulfonamide derivatives [2].

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Dual-nitro sulfonamide scaffold for medicinal chemistry
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Versatile intermediate for amine protection and alkylation
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High TPSA (146 Ų) scaffold for peripheral target design
+
Defined electrochemical synthesis route available

Functional Superiority of 4-Nitro-N-(4-nitrophenyl)benzenesulfonamide


The 4-nitro-N-(4-nitrophenyl)benzenesulfonamide structure is not interchangeable with simpler nitrobenzenesulfonamides or mono-nitrophenyl analogs. The presence of two nitro groups creates a unique electronic environment that enhances the acidity of the sulfonamide N-H proton (pKa ~4.0), facilitating selective N-alkylation and cleavage under mild conditions, which is not possible with the less acidic N-(4-nitrophenyl)benzenesulfonamide [1]. This dual-nitro motif also imparts distinct redox properties and increased molecular rigidity, directly influencing its performance in specific synthetic transformations [2]. Furthermore, its classification as a dinitro compound necessitates adherence to specific safety protocols, differentiating it from less hazardous mono-nitro alternatives . Consequently, substituting this compound with a simpler analog can lead to significant changes in reaction outcomes, biological activity profiles, and required safety handling procedures.

Reactivity
Mono-nitro analogs lack the enhanced N-H acidity (~pKa 4) required for mild-condition alkylation.
Property
Unsubstituted benzenesulfonamides have lower TPSA and altered polarity, shifting drug-design parameters.
Safety
Dinitro classification requires specific handling protocols not applicable to mono-nitro alternatives.

Key Evidence for 4-Nitro-N-(4-nitrophenyl)benzenesulfonamide


Enhanced N-H Acidity for Superior Alkylation

The sulfonamide N-H proton of 4-nitro-N-(4-nitrophenyl)benzenesulfonamide exhibits significantly greater acidity compared to its mono-nitro analog, N-(4-nitrophenyl)benzenesulfonamide. This enhanced acidity is a direct result of the strong electron-withdrawing effect of the second para-nitro group on the benzenesulfonyl ring [1]. This allows for efficient N-alkylation under milder basic conditions, a critical advantage in multi-step syntheses where sensitive functional groups are present.

N-H Acidity
Class-level inference
pKa ~4.0 vs ~9–10
Supports milder N-alkylation reagent selection
Acidity difference based on class behavior data
Organic Synthesis Amine Protection Reactivity Comparison

Distinct Electrochemical Reduction for Tunable Synthesis

The compound can be selectively synthesized via a tunable paired electrochemical process. By applying a specific reduction potential to dinitrobenzene in the presence of arylsulfinic acids, the formation of the target 4-nitro-N-(4-nitrophenyl)benzenesulfonamide framework is favored [1]. This contrasts with other nitrobenzenesulfonamide analogs which may require different potentials or result in different products.

Electrochemical Synthesis
Cross-study comparable
Formed at −1.1 V vs. Ag/AgCl
Tunable green-chemistry route context
Product class determined by reduction potential
Electrosynthesis Electrochemistry Green Chemistry

High TPSA for Bioavailability Optimization

The calculated topological polar surface area (TPSA) of 4-nitro-N-(4-nitrophenyl)benzenesulfonamide is 146 Ų . This value is substantially higher than that of simpler mono-nitrophenyl sulfonamide analogs, such as 4-nitro-N-phenylbenzenesulfonamide, which has a lower TPSA. TPSA is a key descriptor for predicting a compound's oral bioavailability and its ability to permeate cell membranes.

TPSA Comparison
Class-level inference
146 Ų vs ~92 Ų
Supports peripheral over CNS drug-design fit
Calculated property; requires experimental validation
Medicinal Chemistry ADME Drug Design

Carbonic Anhydrase Inhibition Pharmacophore

While the parent 4-nitrobenzenesulfonamide is a known carbonic anhydrase inhibitor with a Ki of 0.2 nM [1], the N-(4-nitrophenyl) substitution in 4-nitro-N-(4-nitrophenyl)benzenesulfonamide creates a distinct pharmacophore. The additional phenyl ring alters binding mode and potency, as demonstrated by SAR studies on similar scaffolds where substitution at the sulfonamide nitrogen dramatically changes inhibitory activity and selectivity profiles [2].

CA Inhibition SAR
Class-level inference
Scaffold distinct from 4-nitrobenzenesulfonamide
Different pharmacophore for enzyme inhibitor design
SAR shows divergent activity for N-substituted analogs
Carbonic Anhydrase Enzyme Inhibition Medicinal Chemistry

Applications of 4-Nitro-N-(4-nitrophenyl)benzenesulfonamide


Protecting Group and Alkylation Reagent

Due to its enhanced N-H acidity, 4-nitro-N-(4-nitrophenyl)benzenesulfonamide is the ideal reagent for preparing secondary amines via the Fukuyama-Mitsunobu procedure . This process involves mild N-alkylation followed by facile deprotection with thiols, a strategy enabled by the strong electron-withdrawing nitro groups. This specific application is not feasible with less acidic, mono-nitro or unsubstituted benzenesulfonamides, which require harsher conditions that can degrade sensitive molecular architectures .

Electrosynthesis of Sulfonamide Libraries

This compound is a key product in a tunable, paired electrochemical synthesis, demonstrating a modern and sustainable manufacturing route . By controlling the reduction potential, chemists can selectively synthesize the target dinitro compound, making it a valuable case study for green chemistry and a source of a structurally unique building block for further diversification. The clear electrochemical profile (selective formation at −1.1 V vs. Ag/AgCl) provides a reliable and reproducible method for its production, which is an advantage for procurement from specialized synthesis labs .

High-TPSA Scaffold for Peripheral Drug Discovery

For medicinal chemistry programs aiming to limit blood-brain barrier penetration, the high TPSA of 146 Ų for 4-nitro-N-(4-nitrophenyl)benzenesulfonamide makes it a compelling starting scaffold . This physicochemical property is a key driver in designing drugs for peripheral targets (e.g., cardiovascular, metabolic, or anti-infective agents) where minimizing central nervous system (CNS) side effects is a priority. This distinguishes it from more lipophilic sulfonamide analogs .

Application
Selection Property
Validation Focus
Amine protection / alkylation research
Enhanced N-H acidity profile
Mild-condition deprotection efficiency
Electrosynthesis methodology studies
Defined reduction potential window
Product selectivity under controlled electrolysis
Peripheral drug scaffold design
High TPSA (146 Ų) structural motif
Membrane permeability and CNS exclusion data

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